molecular formula C10H8O2S B1592957 5-Methoxybenzo[b]thiophene-2-carbaldehyde CAS No. 622864-56-6

5-Methoxybenzo[b]thiophene-2-carbaldehyde

Cat. No.: B1592957
CAS No.: 622864-56-6
M. Wt: 192.24 g/mol
InChI Key: BUOLMHIRVKNQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxybenzo[b]thiophene-2-carbaldehyde: is an organic compound with the molecular formula C10H8O2S . It is a derivative of benzo[b]thiophene, featuring a methoxy group at the 5-position and an aldehyde group at the 2-position.

Scientific Research Applications

Chemistry: 5-Methoxybenzo[b]thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

Biology: In biological research, this compound is studied for its potential biological activities. Derivatives of benzo[b]thiophene have shown promise in various biological assays, including antimicrobial and anticancer activities .

Medicine: The compound’s structural features make it a candidate for drug development. Researchers are investigating its potential as a pharmacophore in the design of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for the synthesis of advanced materials .

Safety and Hazards

The safety information for 5-Methoxybenzo[b]thiophene-2-carbaldehyde includes a warning signal word and the hazard statement H302 . Precautionary statements include P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[b]thiophene-2-carbaldehyde typically involves the functionalization of benzo[b]thiophene derivatives. One common method is the Vilsmeier-Haack reaction , which involves the formylation of 5-methoxybenzo[b]thiophene using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction proceeds under mild conditions and yields the desired aldehyde .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the same principles as laboratory synthesis. The scalability of the Vilsmeier-Haack reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxybenzo[b]thiophene-2-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as .

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Sodium borohydride (NaBH4) is a commonly used reducing agent.

    Substitution: Nucleophiles such as or can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

    5-Hydroxybenzo[b]thiophene-2-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    5-Methylbenzo[b]thiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.

    5-Chlorobenzo[b]thiophene-2-carbaldehyde: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness: 5-Methoxybenzo[b]thiophene-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and may affect its biological activity compared to other similar compounds .

Properties

IUPAC Name

5-methoxy-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOLMHIRVKNQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648909
Record name 5-Methoxy-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622864-56-6
Record name 5-Methoxybenzo[b]thiophene-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622864-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxybenzo[b]thiophene-2-carbaldehyde
Reactant of Route 2
5-Methoxybenzo[b]thiophene-2-carbaldehyde
Reactant of Route 3
5-Methoxybenzo[b]thiophene-2-carbaldehyde
Reactant of Route 4
5-Methoxybenzo[b]thiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Methoxybenzo[b]thiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Methoxybenzo[b]thiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.